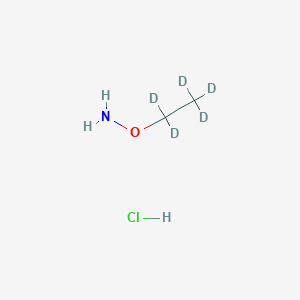![molecular formula C20H24N10O13P2 B12311458 2-amino-9-[8-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one](/img/structure/B12311458.png)
2-amino-9-[8-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto 2-amino-9-[8-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one es una molécula orgánica compleja conocida por su papel significativo en las vías de señalización biológica. Es un potente agonista de la vía STING (estimulador de genes de interferón), que es crucial para la respuesta inmune al ADN citosólico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de este compuesto implica múltiples pasos, comenzando con la preparación de los derivados de purina y la posterior formación de la estructura cíclica. Los pasos clave incluyen:
Formación de los derivados de purina: Esto implica la reacción de guanina con varios agentes fosforilantes para formar los compuestos intermedios.
Ciclización: Los intermedios sufren reacciones de ciclización bajo condiciones controladas para formar la estructura cíclica final.
Purificación: El producto final se purifica mediante técnicas como la cromatografía para lograr altos niveles de pureza.
Métodos de producción industrial
La producción industrial de este compuesto típicamente implica síntesis a gran escala utilizando reactores automatizados y estrictas medidas de control de calidad para garantizar la coherencia y la pureza. El proceso está optimizado para el rendimiento y la eficiencia, a menudo involucrando reactores de flujo continuo y técnicas avanzadas de purificación .
Análisis De Reacciones Químicas
Tipos de reacciones
El compuesto sufre varias reacciones químicas, que incluyen:
Oxidación: Se puede oxidar bajo condiciones específicas para formar diferentes estados de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, lo que lleva a diferentes derivados.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Halógenos, agentes alquilantes.
Productos principales formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados con grupos funcionales modificados, que pueden tener diferentes actividades biológicas .
Aplicaciones Científicas De Investigación
El compuesto tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como un compuesto modelo para estudiar reacciones orgánicas complejas.
Biología: Juega un papel crucial en el estudio de las vías de señalización celular, particularmente la vía STING.
Medicina: Investigado por sus posibles aplicaciones terapéuticas en inmunoterapia contra el cáncer y tratamientos antivirales.
Mecanismo De Acción
El compuesto ejerce sus efectos uniéndose al receptor STING, lo que desencadena una cascada de eventos de señalización que conducen a la producción de interferones y otras citocinas. Esta activación de la respuesta inmune es crucial para la detección y eliminación de patógenos y células cancerosas .
Comparación Con Compuestos Similares
Compuestos similares
2’,3’-cíclico GMP-AMP: Otro agonista de STING con una estructura similar pero diferentes grupos funcionales.
Cíclico di-GMP: Un segundo mensajero bacteriano con propiedades de señalización similares.
Singularidad
La singularidad de 2-amino-9-[8-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one radica en su alta afinidad por el receptor STING y sus potentes efectos inmunoestimulantes, lo que lo convierte en una herramienta valiosa tanto en investigación como en aplicaciones terapéuticas .
Propiedades
Fórmula molecular |
C20H24N10O13P2 |
|---|---|
Peso molecular |
674.4 g/mol |
Nombre IUPAC |
2-amino-9-[8-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H24N10O13P2/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(32)12-7(41-18)2-39-45(36,37)43-13-10(31)6(1-38-44(34,35)42-12)40-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33) |
Clave InChI |
XRILCFTWUCUKJR-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4'-amino-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexan]-5-one](/img/structure/B12311377.png)
![[7-(Hydroxymethyl)-1-methyl-4-propan-2-yl-8-bicyclo[3.2.1]oct-6-enyl]methanol](/img/structure/B12311397.png)

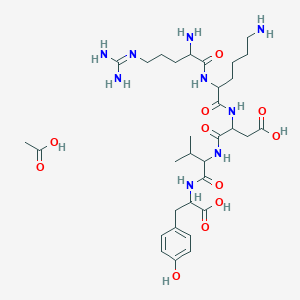
![rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis](/img/structure/B12311419.png)
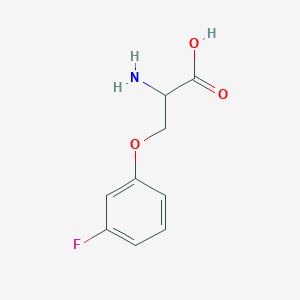
![6-(piperidin-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine dihydrochloride](/img/structure/B12311424.png)

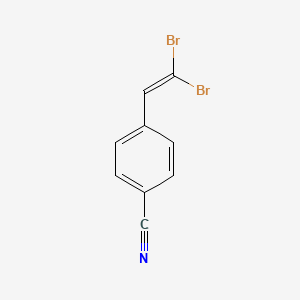
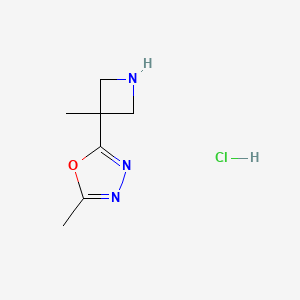
![Hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-2,5,5-trione](/img/structure/B12311460.png)

